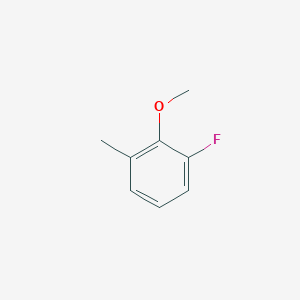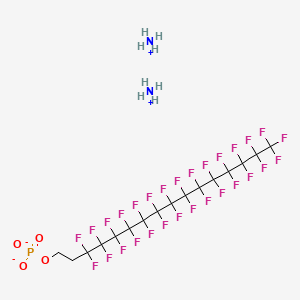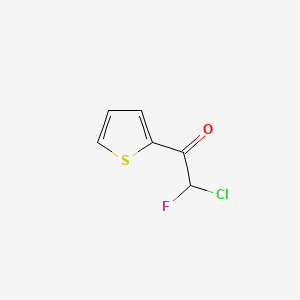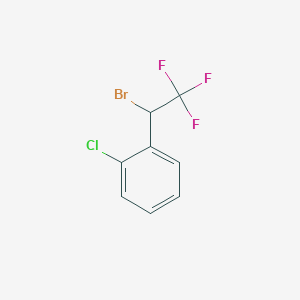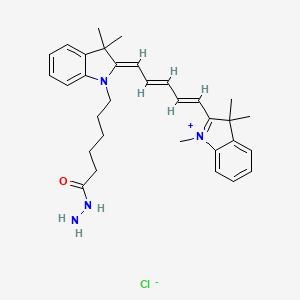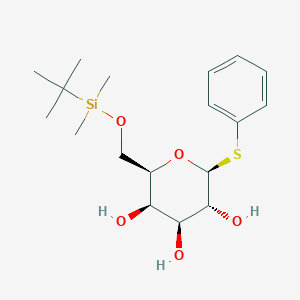
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is a key compound used in the development of diverse pharmaceutical drugs, especially those aimed at carbohydrate-related diseases. It is a monosaccharide glycoside with the molecular formula C18H30O5SSi and a molecular weight of 386.58 g/mol.
準備方法
The synthesis of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside typically involves the protection of the hydroxyl groups in the galactopyranoside structure using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The phenyl group is introduced via a thioglycosylation reaction using phenyl thiol and a promoter such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like silver triflate (AgOTf).
化学反応の分析
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfoxide or sulfone can be reduced back to the thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl protecting group can be removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.
科学的研究の応用
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and as a probe in glycomics.
Medicine: It is involved in the development of drugs targeting carbohydrate-related diseases such as diabetes and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用機序
The mechanism of action of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound can inhibit or activate these targets, thereby modulating various biochemical pathways. For example, it can inhibit glycosidases, enzymes that break down carbohydrates, thus affecting the availability of sugars in biological systems.
類似化合物との比較
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is unique due to its specific structural features and reactivity. Similar compounds include:
Isopropyl beta-D-thiogalactopyranoside: Used as an inducer in molecular biology.
Phenyl beta-D-thiogalactopyranoside: Used in the study of carbohydrate-protein interactions.
Methyl beta-D-thiogalactopyranoside: Used as a substrate in enzymatic assays.
These compounds share similar glycosidic structures but differ in their substituents and specific applications.
特性
分子式 |
C18H30O5SSi |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H30O5SSi/c1-18(2,3)25(4,5)22-11-13-14(19)15(20)16(21)17(23-13)24-12-9-7-6-8-10-12/h6-10,13-17,19-21H,11H2,1-5H3/t13-,14+,15+,16-,17+/m1/s1 |
InChIキー |
TWBUWRKSGDZICZ-HMDCTGQHSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


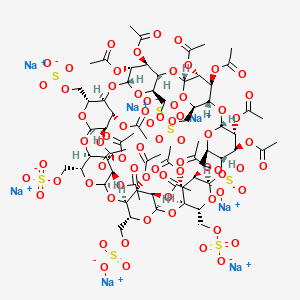
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)

